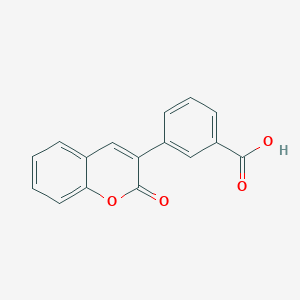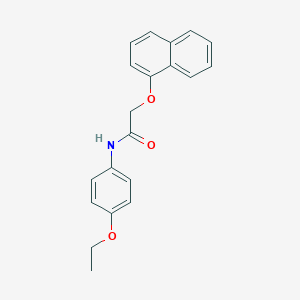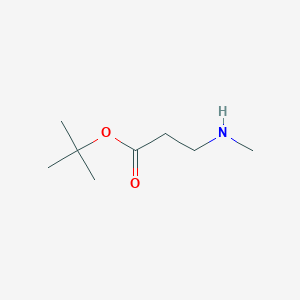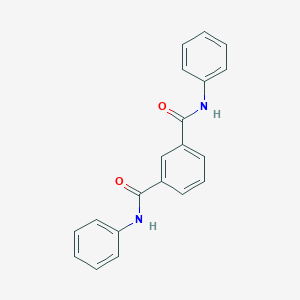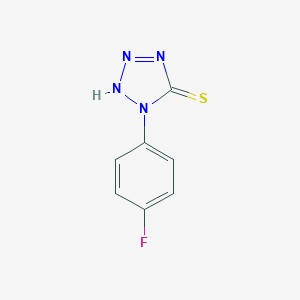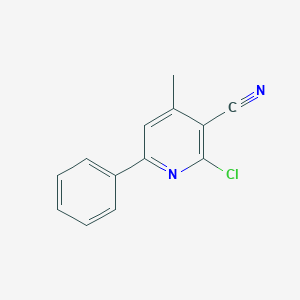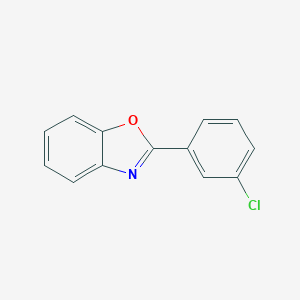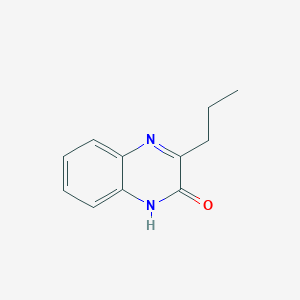
1-Triazene, 1,3-bis(3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 1,3-bis(3,5-dichlorophenyl)-, also known as DCDP, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DCDP belongs to the class of triazene compounds, which have been shown to exhibit cytotoxic activity against various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is not fully understood. However, it is believed that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA repair mechanisms. In vivo studies have also shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in lab experiments is its well-established synthesis method and extensive body of scientific research. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, one limitation of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are a number of future directions for research on 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. One area of interest is the development of more efficient synthesis methods for 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and related triazene compounds. Another area of interest is the optimization of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- dosing and delivery methods for use in clinical trials. Additionally, further research is needed to better understand the mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for more comprehensive studies on the safety and toxicity of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in both preclinical and clinical settings.
Synthesemethoden
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,5-dichloroaniline and sodium nitrite in the presence of hydrochloric acid. This reaction yields the intermediate compound, 3,5-dichloro-4-nitroaniline, which is then reduced using sodium dithionite to produce 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. Other methods involve the use of different reagents and reaction conditions, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. In vivo studies have also shown promising results, with 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- demonstrating antitumor activity in animal models of cancer.
Eigenschaften
CAS-Nummer |
62807-96-9 |
|---|---|
Produktname |
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- |
Molekularformel |
C12H7Cl4N3 |
Molekulargewicht |
335 g/mol |
IUPAC-Name |
3,5-dichloro-N-[(3,5-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-8(14)4-11(3-7)17-19-18-12-5-9(15)2-10(16)6-12/h1-6H,(H,17,18) |
InChI-Schlüssel |
AROVBGKZGLRKCZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



